![molecular formula C15H9N3O4 B12470445 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470445.png)
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of a hydrazinylidene group attached to an indene-dione scaffold, with a nitrophenyl substituent. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione typically involves the condensation of 4-nitrophenylhydrazine with an appropriate indene-dione precursor. One common method involves the reaction of 4-nitrophenylhydrazine with dehydroacetic acid in ethanol under reflux conditions . The reaction is monitored by spectroscopic techniques such as FT-IR, NMR, and UV-Vis to confirm the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of nitro-substituted products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential drug candidate due to its bioactive properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of biofilms by Staphylococcus aureus by targeting the sortase A transpeptidase . This inhibition prevents the bacteria from adhering to surfaces and forming protective biofilms, making the compound a potential adjuvant to conventional antibiotics.
Comparison with Similar Compounds
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione can be compared to other hydrazinylidene derivatives, such as:
2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile: Similar in structure but with different substituents, leading to varied chemical reactivity and applications.
Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate: Another derivative with distinct properties and uses in medicinal chemistry. The uniqueness of this compound lies in its indene-dione scaffold, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H9N3O4 |
|---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)hydrazinylidene]indene-1,3-dione |
InChI |
InChI=1S/C15H9N3O4/c19-14-11-3-1-2-4-12(11)15(20)13(14)17-16-9-5-7-10(8-6-9)18(21)22/h1-8,16H |
InChI Key |
NIIMSOWSHCRAFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12470373.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470383.png)
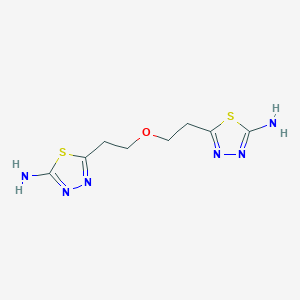
![Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12470393.png)
![2-({4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12470397.png)
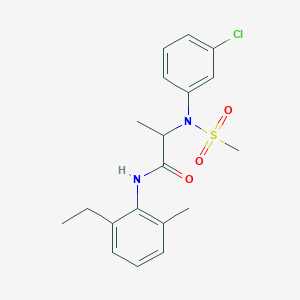
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12470412.png)
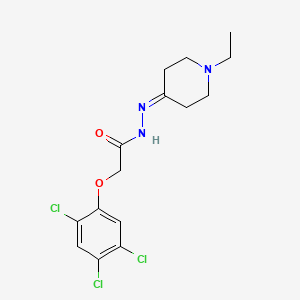
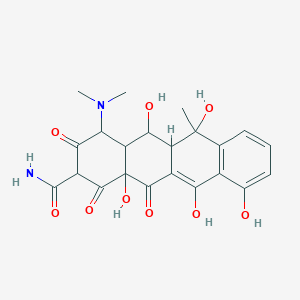
![N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide](/img/structure/B12470427.png)
![3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B12470429.png)
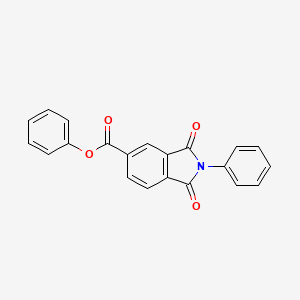
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12470443.png)
![2-[2-(4-Nitrophenyl)ethynyl]anthracene](/img/structure/B12470450.png)
